molecular formula C17H13N B1224881 Pyren-1-ylmethanamine CAS No. 3786-54-7

Pyren-1-ylmethanamine

Cat. No.: B1224881
CAS No.: 3786-54-7
M. Wt: 231.29 g/mol
InChI Key: TZNXEWGKCWPLQI-UHFFFAOYSA-N
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Description

Pyren-1-ylmethanamine, also known as 1-pyrenemethylamine, is an organic compound with the molecular formula C₁₇H₁₃N. It is derived from pyrene, a polycyclic aromatic hydrocarbon, and features a primary amine group attached to the pyrene ring. This compound is notable for its strong fluorescence properties, making it valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyren-1-ylmethanamine can be synthesized through several methodsAnother method includes the reaction of pyrene with formaldehyde and ammonia, leading to the formation of the desired amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired application and production scale .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrene derivatives, such as nitro, sulfonyl, and halogenated pyrenes, which have distinct properties and applications .

Scientific Research Applications

Synthesis of Functionalized Polymers

Pyrenyl Hyaluronan
One significant application of pyren-1-ylmethanamine is in the synthesis of pyrenyl hyaluronan (Py-HA), a polymer that serves as a pH-sensitive drug carrier. The incorporation of pyrene into hyaluronan enhances its fluorescence properties, making it suitable for real-time monitoring of drug delivery systems .

Star-Shaped Polymers
Additionally, this compound is utilized in synthesizing star-shaped polymers like 4,6-bis(9H-carbazol-2-yloxy)-2-(pyrenemethylamine)-1,3,5-triazine. These polymers exhibit unique optical properties and potential applications in optoelectronic devices .

Fluorescent Probes

Monitoring Microviscosity
this compound derivatives have been developed into fluorescent probes for monitoring microviscosity changes in biological systems. For example, bipyrenylamino acids can be incorporated into peptides and proteins to study local viscosity variations through monomer-excimer kinetics .

DNA Interaction Studies
The compound has also been employed to monitor DNA interactions. The transition from monomer to excimer emission upon DNA strand formation allows for real-time observation of molecular interactions .

Electrochemical Applications

Electrochemical Sensors
Research indicates that this compound can be functionalized onto reduced graphene oxide to create electrochemical sensors. These sensors have shown promise in detecting biomolecules and could be pivotal in developing diagnostic tools .

Drug Delivery Systems

Pyrene-Fatty Acid Conjugates
Recent studies have explored pyrene-fatty acid conjugates as drug carriers that can be monitored in real time. These conjugates exhibit excimer emission changes in response to cellular uptake and disruption, allowing researchers to track pharmacokinetics effectively .

Biochemical Pathway Studies

Metabolic Pathways
The compound has been studied for its role in biochemical pathways involving pyrene degradation by specific microorganisms. Understanding these pathways can provide insights into environmental bioremediation strategies .

Data Tables

Application AreaDescriptionExample Use Case
Functionalized PolymersSynthesis of pH-sensitive drug carriersPyrenyl hyaluronan (Py-HA)
Fluorescent ProbesMonitoring microviscosity and DNA interactionsBipyrenylamino acids as viscosity probes
Electrochemical SensorsDevelopment of sensors for biomolecule detectionPyrene-functionalized graphene oxide sensors
Drug Delivery SystemsReal-time monitoring of drug carriers using fluorescencePyrene-fatty acid conjugates
Biochemical PathwaysStudies on microbial degradation pathwaysResearch on pyrene metabolism by Sphingomonas

Case Study 1: Pyrenyl Hyaluronan as a Drug Carrier

In a study published by Sigma-Aldrich, researchers demonstrated the effectiveness of pyrenyl hyaluronan as a pH-triggered drug delivery system. The polymer's fluorescence properties allowed for tracking drug release under physiological conditions, showcasing its potential for targeted therapy .

Case Study 2: Monitoring Drug Carriers with Pyrene-Fatty Acid Conjugates

A study investigated the use of pyrene-fatty acid conjugates for monitoring drug carriers' pharmacokinetics in real time. The results indicated that the fluorescence emission shifts from excimer to monomer upon cellular uptake, providing a novel method for assessing drug delivery efficiency .

Case Study 3: Fluorescent Probes for Microviscosity

Research highlighted the use of bipyrenylamino acids to monitor viscosity changes in protein environments. The ability to measure fluorescence decay rates allowed scientists to gain insights into dynamic processes within cells .

Mechanism of Action

The mechanism of action of pyren-1-ylmethanamine involves its ability to intercalate into nucleic acid structures and interact with various biomolecules. The pyrene moiety exhibits strong π-π stacking interactions, which facilitate binding to nucleic acids and proteins. This interaction can lead to changes in fluorescence properties, enabling sensitive detection and analysis .

Comparison with Similar Compounds

Uniqueness: Pyren-1-ylmethanamine stands out due to its strong fluorescence and ability to form stable complexes with nucleic acids and proteins. These properties make it particularly useful in applications requiring high sensitivity and specificity .

Biological Activity

Pyren-1-ylmethanamine, also known as 1-pyrenemethylamine hydrochloride, is a synthetic compound that exhibits significant biological activity due to its unique structural properties. This article explores its biological mechanisms, applications, and research findings, supported by data tables and case studies.

  • Chemical Formula : C17H14ClN
  • Molecular Weight : 267.75 g/mol
  • Melting Point : 258 °C (decomposes)
  • Boiling Point : 437.9 °C at 760 mmHg
  • LogP : 5.545 (indicating high lipophilicity)

The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions due to the presence of a positively charged ammonium ion .

This compound primarily functions as a fluorescent probe , allowing for the labeling and visualization of biomolecules in biological systems. Its mechanism of action involves:

  • Covalent Bond Formation : It forms covalent bonds with carbonyl groups in biomolecules without significantly altering their structure or function, facilitating studies in their native states.
  • Fluorescence Emission : Upon excitation, the pyrene group emits fluorescence, which is utilized to detect and quantify labeled biomolecules.
  • Amphiphilic Nature : The compound's ability to interact with both hydrophilic and hydrophobic environments makes it suitable for various biochemical assays .

1. Fluorescent Probes

This compound is widely used in biochemistry and molecular biology for detecting nucleic acids and proteins. Its fluorescence properties allow it to serve as a sensitive probe in various assays.

2. Cytotoxicity Studies

Research indicates that prolonged exposure to this compound can lead to cytotoxic effects, particularly through the generation of reactive oxygen species (ROS). For instance, studies have shown increased ROS production in human HepG2 cells treated with pyrene analogues, leading to oxidative stress and cell damage .

3. Interaction with Nanomaterials

The compound has been found to form non-covalent interactions with nanostructures such as single-walled carbon nanotubes, enhancing their stability and functionality in biological applications.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique properties of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
1-AminopyreneContains an amino group on pyrenePrimarily used as a fluorescent dye
Pyrene-1-carboxaldehydeAldehyde functional group on pyreneUseful for Schiff base formation
1-Pyrenecarboxylic acidCarboxylic acid group on pyreneStronger interaction with metal ions
N-(Pyren-1-yl)acetamideAcetamide derivative of pyreneEnhanced solubility and biological activity

The unique aspect of this compound lies in its combination of hydrophobic and hydrophilic properties, allowing it to effectively function as both a fluorescent probe and a ligand precursor while maintaining significant solubility in aqueous environments.

Study on ROS Production

A study focused on the cytotoxic effects of pyrene derivatives revealed that exposure to these compounds resulted in increased ROS production in various cell lines, including HT29 colon cancer cells. The study highlighted that UV light irradiation significantly enhanced the cytotoxicity of these compounds due to elevated ROS levels leading to mitochondrial DNA damage .

Application in Photodynamic Therapy

Another research effort investigated the potential use of pyrene derivatives as photosensitizers for photodynamic therapy. The findings suggested that certain derivatives could effectively induce cell death upon light activation through ROS generation, marking them as promising candidates for cancer treatment strategies .

Properties

IUPAC Name

pyren-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNXEWGKCWPLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383192
Record name Pyren-1-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3786-54-7
Record name Pyren-1-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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